molecular formula C11H14N2 B12985238 2-(1-Amino-2-methylpropyl)benzonitrile

2-(1-Amino-2-methylpropyl)benzonitrile

Cat. No.: B12985238
M. Wt: 174.24 g/mol
InChI Key: DDKVZSHTWRGFTN-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)benzonitrile ( 1270450-68-4) is a chiral organic compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol. It is a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . The compound features both an amine and a benzonitrile moiety on a shared carbon atom, which is also bonded to an isopropyl group. The benzonitrile functional group is of particular significance in drug design. The nitrile group can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets, and its linear shape allows it to be finely accommodated in enzyme binding pockets . Furthermore, the nitrile group is often used as a bioisostere for carbonyl, hydroxyl, and halogen groups, and can improve the pharmacokinetic profile of lead compounds, potentially leading to increased bioavailability and prolonged half-life . This compound is offered as a racemic mixture, and its (S)-enantiomer is also available commercially as a hydrochloride salt (CAS 1391355-85-3) . The chiral structure makes it a crucial intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which are essential for ensuring high efficacy and reduced side effects in therapeutic applications . As a benzonitrile derivative, it serves as a versatile precursor in organic synthesis for the creation of complex molecules with potential biological activity. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It may require cold-chain transportation and storage in an inert atmosphere at room temperature to maintain stability .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)benzonitrile

InChI

InChI=1S/C11H14N2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-6,8,11H,13H2,1-2H3

InChI Key

DDKVZSHTWRGFTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile . The benzonitrile can subsequently undergo further reactions to introduce the 1-amino-2-methylpropyl group.

Industrial Production Methods

Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen in the presence of a catalyst at high temperatures . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield benzoic acid derivatives.

    Reduction: Reduction typically produces primary amines.

    Substitution: Substitution reactions can lead to various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
2-(1-Amino-2-methylpropyl)benzonitrile serves as a vital building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, which are critical for developing new compounds with desired properties .

Synthetic Routes:
The synthesis typically involves the reaction of 4-bromobenzonitrile with 1-amino-2-methylpropane in the presence of a base such as potassium carbonate and a palladium catalyst. This method allows for high yields and purity of the final product .

Biological Research

Potential Biological Activities:
Research indicates that 2-(1-Amino-2-methylpropyl)benzonitrile exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and receptor binder, making it a candidate for therapeutic applications .

Anticancer Properties:
Studies have shown that compounds similar to 2-(1-Amino-2-methylpropyl)benzonitrile can demonstrate cytotoxicity against various human cancer cell lines. For instance, related amino-based compounds have been observed to disrupt endothelial cells and reduce tumor bioluminescence in animal models .

Enzyme Inhibition:
The compound is being explored for its ability to inhibit specific enzymes associated with metabolic pathways that could lead to innovative treatments for diseases .

Medicinal Applications

Therapeutic Potential:
Ongoing research is focused on the compound's potential as a therapeutic agent for various diseases. Its interaction with specific molecular targets suggests it may influence physiological responses beneficially .

Case Studies:
Several studies have documented the biological activities of this compound:

  • Cytotoxicity Studies: Investigations into the cytotoxic effects on cancer cells have revealed promising results, indicating its potential role in cancer treatment.
  • Structure-Activity Relationship (SAR): Understanding how structural variations affect biological activity can aid in the design of more effective drugs based on this compound .

Industrial Applications

Pharmaceutical Production:
In industrial settings, 2-(1-Amino-2-methylpropyl)benzonitrile is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. Its unique properties make it suitable for various applications within the chemical industry .

Biofilm Inhibition:
Research has demonstrated that certain analogues of benzonitrile derivatives can effectively inhibit biofilm formation in antibiotic-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in addressing public health challenges .

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various chemical reactions. The amino group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

  • Benzonitrile Core : All compounds share a benzonitrile backbone, which confers rigidity and electron-withdrawing properties critical for applications in OLEDs (e.g., TADF materials in ) or agrochemicals (e.g., fluorinated derivatives in ).
  • Substituent Diversity : The target compound’s branched alkylamine group contrasts with analogs featuring tertiary amines (e.g., ), chlorophenyl groups (e.g., ), or heterocycles like triazoles (e.g., ). These modifications influence solubility, bioavailability, and electronic properties.
  • Molecular Weight and Complexity : Higher molecular weight analogs (e.g., ) often exhibit enhanced thermal stability or target specificity, making them suitable for specialized applications like crop protection or pharmaceuticals.

Hazard and Stability Profiles

  • Toxicity : The target compound’s hazard profile (H302, H315, H319, H335) is comparable to chlorophenyl-substituted analogs (e.g., ), but less severe than fluorinated derivatives, which may pose additional environmental persistence risks .
  • Storage Stability : Unlike thermally stable TADF materials , the target compound requires inert atmospheric storage, suggesting sensitivity to oxidation or hydrolysis .

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